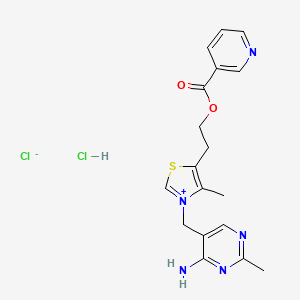![molecular formula C14H21NO2 B13805884 ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)
ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a chiral butanoate backbone, which is further substituted with a phenylethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate typically involves the esterification of (3R)-3-[[(1S)-1-phenylethyl]amino]butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: (3R)-3-[[(1S)-1-phenylethyl]amino]butanoic acid.
Reduction: (3R)-3-[[(1S)-1-phenylethyl]amino]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate involves its interaction with specific molecular targets. The phenylethylamino group can interact with receptors or enzymes, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active (3R)-3-[[(1S)-1-phenylethyl]amino]butanoic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate can be compared with other similar compounds such as:
Ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]propanoate: Similar structure but with a shorter carbon chain.
Ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]pentanoate: Similar structure but with a longer carbon chain.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific chiral centers and the presence of both the phenylethylamino and ethyl ester groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C14H21NO2/c1-4-17-14(16)10-11(2)15-12(3)13-8-6-5-7-9-13/h5-9,11-12,15H,4,10H2,1-3H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
XKHBBOVJRPEKHW-NEPJUHHUSA-N |
Isomerische SMILES |
CCOC(=O)C[C@@H](C)N[C@@H](C)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)CC(C)NC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


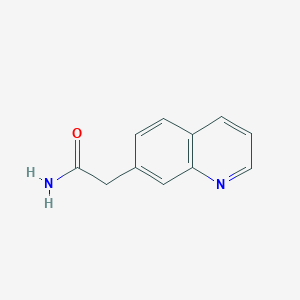
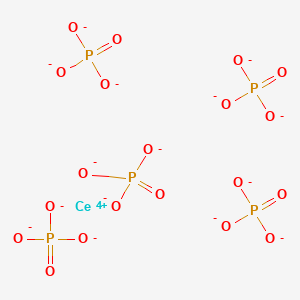
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
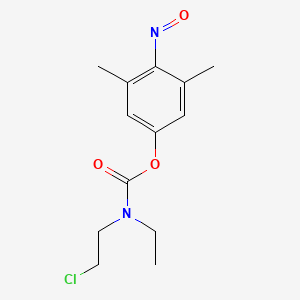

![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
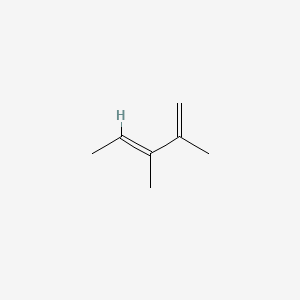
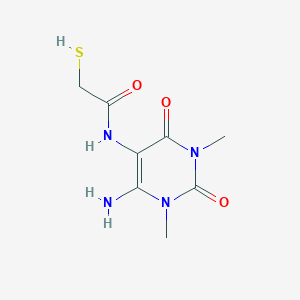
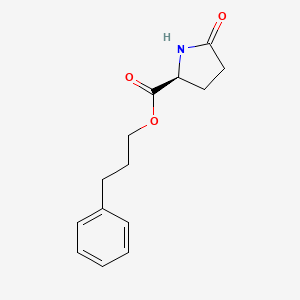

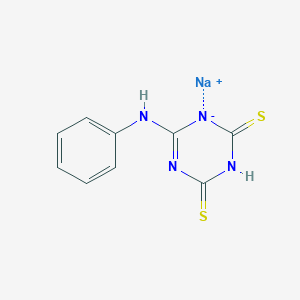

![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
